molecular formula C25H31NO10 B1203496 Alangiside CAS No. 34482-51-4

Alangiside

Cat. No. B1203496
CAS RN: 34482-51-4
M. Wt: 505.5 g/mol
InChI Key: BCYNGTTVQNJTCV-MDXCLUIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alangiside is a natural product found in Carapichea ipecacuanha, Alangium longiflorum, and other organisms with data available.

Scientific Research Applications

DNA Strand Scission and Alkaloid Activity

Alangiside, a tetrahydroisoquinoline monoterpene glucoside, has been identified as a novel Cu2+-dependent DNA cleavage agent. This discovery stems from the study of Alangium javanicum and A. grisolleoides, where alangiside was isolated and recognized for its role in inducing DNA strand breakage in the presence of Cu2+ (Pham et al., 2005).

Cancer Chemopreventive Properties

Research into compounds from Alangium salviifolium, including alangiside, has shown potential in cancer chemoprevention. Alangiside demonstrated notable antioxidant activity in various assays, which could be instrumental in understanding its role in cancer prevention and treatment (Pailee et al., 2011).

Cytotoxicity and Anticancer Potential

In a study involving Pogonopus tubulosus, alangiside, among other alkaloids, was evaluated for its cytotoxic effects against human cancer cell lines. While showing weak cytotoxicity, such findings contribute to the broader understanding of alangiside's potential in cancer research (Filippin et al., 2018).

properties

CAS RN

34482-51-4

Product Name

Alangiside

Molecular Formula

C25H31NO10

Molecular Weight

505.5 g/mol

IUPAC Name

(1R,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one

InChI

InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

BCYNGTTVQNJTCV-MDXCLUIBSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]3C[C@H]4[C@H]([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O

SMILES

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O

Canonical SMILES

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O

synonyms

alangiside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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